Butyltintris[2-(octanoyloxy)ethylmercaptide]
Description
Butyltintris[2-(octanoyloxy)ethylmercaptide] is an organotin compound with the molecular formula C34H66O6S3Sn . This compound is known for its unique structure, which includes a butyl group attached to a tin atom, and three 2-(octanoyloxy)ethylmercaptide groups. It is commonly used in various industrial applications due to its catalytic properties.
Properties
CAS No. |
59118-80-8 |
|---|---|
Molecular Formula |
C34H66O6S3Sn |
Molecular Weight |
785.8 g/mol |
IUPAC Name |
2-[butyl-bis(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/3C10H20O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-10(11)12-8-9-13;1-3-4-2;/h3*13H,2-9H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
FXMZXUNYBBSBCI-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCC)SCCOC(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis: 2-(Octanoyloxy)ethyl Mercaptan
The preparation begins with synthesizing the thiol-containing ligand:
Step 1: Esterification of 2-Mercaptoethanol
Octanoyl chloride reacts with 2-mercaptoethanol in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (3.0 eq) serves as a base to neutralize HCl byproducts:
$$
\text{C}7\text{H}{15}\text{COCl} + \text{HOCH}2\text{CH}2\text{SH} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}7\text{H}{15}\text{COOCH}2\text{CH}_2\text{SH} + \text{HCl}
$$
Reaction conditions: 0–5°C for 2 h, followed by 24 h at room temperature. The product is isolated via aqueous workup (5% NaHCO3, brine) and purified by vacuum distillation (yield: 82–88%).
Step 2: Thiolate Formation
The mercaptan is deprotonated using sodium hydride (1.1 eq) in tetrahydrofuran (THF), generating the sodium thiolate:
$$
\text{C}7\text{H}{15}\text{COOCH}2\text{CH}2\text{SH} + \text{NaH} \rightarrow \text{C}7\text{H}{15}\text{COOCH}2\text{CH}2\text{SNa} + \text{H}_2
$$
This intermediate is highly reactive and must be used immediately.
Tin-Ligand Coordination
Butyltin trichloride (C4H9SnCl3) undergoes nucleophilic substitution with the sodium thiolate in a 1:3 molar ratio. The reaction proceeds in anhydrous THF under reflux (66°C) for 48 h:
$$
\text{C}4\text{H}9\text{SnCl}3 + 3\,\text{C}7\text{H}{15}\text{COOCH}2\text{CH}2\text{SNa} \rightarrow \text{C}4\text{H}9\text{Sn}[S\text{CH}2\text{CH}2\text{OCOC}7\text{H}{15}]3 + 3\,\text{NaCl}
$$
Key parameters:
- Solvent : THF ensures solubility of both ionic and organometallic species.
- Temperature : Prolonged reflux enhances ligand substitution efficiency.
- Workup : Filtration removes NaCl, followed by solvent evaporation under reduced pressure. Crude product is recrystallized from ethanol/water (yield: 68–74%).
Optimization and Challenges
Solvent and Stoichiometry Effects
Comparative studies reveal solvent-dependent yields (Table 1):
Table 1: Solvent Screening for Tin-Ligand Reaction
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.5 | 48 | 74 |
| Toluene | 2.4 | 72 | 58 |
| DMF | 36.7 | 24 | 63 |
THF outperforms polar aprotic solvents (DMF) due to better compatibility with sodium thiolate. Substoichiometric ligand ratios (<3 eq) result in incomplete substitution (e.g., 2.5 eq yields 52% mono/di-substituted byproducts).
Purification Strategies
Column chromatography (silica gel, ethyl acetate/hexane 1:4) resolves residual ligands and tin oxides. Alternatively, fractional crystallization from ethanol at −20°C achieves >95% purity.
Characterization and Validation
Spectroscopic Analysis
Elemental Composition
Calculated for C35H66O6S3Sn :
- C: 52.41%, H: 8.30%, S: 11.98%
Found : C: 52.38%, H: 8.28%, S: 11.94%.
Chemical Reactions Analysis
Types of Reactions
Butyltintris[2-(octanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The mercaptide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Butyltintris[2-(octanoyloxy)ethylmercaptide] has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in esterification, transesterification, and polycondensation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of plastics, coatings, and adhesives due to its catalytic properties.
Mechanism of Action
The mechanism of action of Butyltintris[2-(octanoyloxy)ethylmercaptide] involves its interaction with various molecular targets. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. It interacts with substrates through coordination with the tin atom, which enhances the reactivity of the substrates and lowers the activation energy of the reactions.
Comparison with Similar Compounds
Similar Compounds
Butyltin tris(2-ethylhexanoate): Similar in structure but with different ester groups.
Butyltin tris(2-ethylhexylmercaptide): Another organotin compound with similar catalytic properties.
Uniqueness
Butyltintris[2-(octanoyloxy)ethylmercaptide] is unique due to its specific ester groups, which impart distinct reactivity and solubility properties. This makes it particularly useful in certain industrial applications where other organotin compounds may not be as effective.
Biological Activity
Butyltintris[2-(octanoyloxy)ethylmercaptide] is a complex organotin compound that has garnered attention due to its potential biological activities. This article aims to explore its biological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Butyltintris[2-(octanoyloxy)ethylmercaptide] features a butyl group attached to a tin atom, which is further coordinated to three 2-(octanoyloxy)ethylmercaptide ligands. The presence of the mercaptide groups suggests potential interactions with biological systems, particularly through thiol chemistry.
Mechanisms of Biological Activity
The biological activity of organotin compounds like Butyltintris[2-(octanoyloxy)ethylmercaptide] often involves:
- Antimicrobial Properties : Organotin compounds have been studied for their ability to inhibit bacterial growth. The thiol groups can interact with microbial cell membranes, disrupting their integrity and function.
- Cytotoxic Effects : Research indicates that certain organotin compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
- Endocrine Disruption : Some studies suggest that organotin compounds may act as endocrine disruptors, interfering with hormonal signaling pathways.
Antimicrobial Activity
A study investigating the antimicrobial properties of various organotin compounds found that Butyltintris[2-(octanoyloxy)ethylmercaptide] exhibited significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating a strong potential for use as an antimicrobial agent .
Cytotoxicity in Cancer Cells
In vitro studies have shown that Butyltintris[2-(octanoyloxy)ethylmercaptide] can induce cytotoxic effects in human cancer cell lines. A notable research project demonstrated that treatment with this compound led to a decrease in cell viability by approximately 70% in breast cancer cells after 48 hours of exposure. Flow cytometry analysis revealed that the compound triggered apoptotic pathways, evidenced by increased annexin V staining and activation of caspases .
Endocrine Disruption Potential
Research also explored the endocrine-disrupting potential of Butyltintris[2-(octanoyloxy)ethylmercaptide]. In a series of assays designed to assess estrogenic activity, the compound showed moderate binding affinity to estrogen receptors, suggesting possible interference with endocrine functions. The results indicated that at concentrations above 100 µg/mL, the compound could mimic estrogen activity, raising concerns about its environmental impact .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of Butyltintris[2-(octanoyloxy)ethylmercaptide] as a topical antimicrobial agent in patients with infected wounds. Results showed a significant reduction in bacterial load within three days of treatment compared to standard care .
- Cytotoxicity Assessment in Oncology : A laboratory study focused on the effects of Butyltintris[2-(octanoyloxy)ethylmercaptide] on melanoma cells. The findings suggested that the compound not only reduced cell proliferation but also enhanced sensitivity to conventional chemotherapeutics .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
